molecular formula C22H19N3O2 B2472084 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1251676-36-4

1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2472084
CAS No.: 1251676-36-4
M. Wt: 357.413
InChI Key: JEGPGXKQNOMADJ-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory use only. This synthetic molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a stable, five-membered ring containing one oxygen and two nitrogen atoms, and it serves as a valuable bioisostere for ester and amide functional groups, which can enhance metabolic stability when such groups are prone to hydrolysis . This core structure is found in several commercially available drugs and is the only oxadiazole isomer known to occur in natural products . The specific structure of this reagent, featuring a pyridin-2(1H)-one moiety linked to a 3-(p-tolyl)-1,2,4-oxadiazole unit, suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules. Compounds bearing the 1,2,4-oxadiazole motif have demonstrated diverse biological activities in research settings, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . Furthermore, analogous compounds have been investigated as potent and selective non-covalent enzyme inhibitors, such as proteasome inhibitors, which are a target of interest in oncology research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to utilize this high-quality building block to explore new chemical space in the development of novel bioactive molecules.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-6-8-18(9-7-15)21-23-22(27-24-21)19-10-11-20(26)25(14-19)13-17-5-3-4-16(2)12-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPGXKQNOMADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling with pyridinone: The oxadiazole intermediate is then coupled with a pyridinone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the 3-methylbenzyl group: This step involves the alkylation of the pyridinone-oxadiazole intermediate with 3-methylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and participation in diverse reactions . In this compound, the oxadiazole’s electron-deficient nature makes it susceptible to:

  • Nucleophilic Attack : Under acidic or basic conditions, the oxadiazole ring may undergo hydrolysis. For example, treatment with concentrated HCl or NaOH can cleave the ring to yield a cyanoamide intermediate .

  • Electrophilic Substitution : The para-methyl group on the p-tolyl substituent directs electrophiles (e.g., nitration, sulfonation) to the meta position of the aryl ring .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the oxadiazole to a diamino derivative, though this reaction is less common due to the ring’s stability .

Pyridin-2(1H)-one Core Reactivity

The pyridinone moiety exhibits lactam-like behavior:

  • Hydrolysis : Under strong acidic conditions (e.g., H₂SO₄), the lactam ring opens to form a carboxylic acid derivative. Conversely, basic conditions may deprotonate the NH group, enabling alkylation at the oxygen or nitrogen .

  • Functionalization : The enol tautomer of pyridinone allows for electrophilic substitution at position 4 or 6, though steric hindrance from the 3-methylbenzyl group may limit reactivity at position 5 .

3-Methylbenzyl Group

  • Oxidation : The benzylic CH₂ group may oxidize to a ketone (e.g., CrO₃/H₂SO₄), though steric protection from the oxadiazole and pyridinone rings could slow this process.

  • Halogenation : Free radical bromination (e.g., NBS) targets the methyl group, yielding a brominated derivative .

p-Tolyl Group

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids can modify the p-tolyl substituent, facilitated by Pd catalysts .

Stability Under Synthetic Conditions

  • Thermal Stability : Analogous 1,2,4-oxadiazoles remain intact under microwave-assisted synthesis (120–130°C) .

  • Acid/Base Stability : The oxadiazole ring resists mild acids (e.g., acetic acid) but degrades in concentrated H₃PO₄ or PPA .

Table: Inferred Reaction Pathways and Conditions

Reaction TypeConditionsProduct(s) FormedYield/Notes
Oxadiazole Hydrolysis 6M HCl, reflux, 12hCyanoamide derivativeModerate (~50%)
Pyridinone Alkylation NaH, R-X (alkyl halide), DMFN- or O-alkylated pyridinoneDepends on R group
p-Tolyl Nitration HNO₃/H₂SO₄, 0°C3-Nitro-p-tolyl-oxadiazoleHigh regioselectivity
Benzylic Oxidation CrO₃, H₂SO₄, acetoneKetone derivativeLow yield due to steric effects

Mechanistic Insights

  • Oxadiazole Ring-Opening : Protonation at the N2 position initiates nucleophilic attack by water, leading to cleavage (Scheme 1) .

  • Pyridinone Tautomerism : The equilibrium between lactam and enol forms influences reactivity, with the enol form favoring electrophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the oxadiazole ring have been reported to exhibit a range of biological activities, particularly antimicrobial properties. Research has shown that derivatives of oxadiazoles can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that similar compounds display good efficacy against these pathogens through disc diffusion methods .

Antifungal Properties

In addition to antibacterial activity, the compound has been evaluated for antifungal effects against Candida albicans. The results indicate that certain derivatives possess significant antifungal activity, suggesting their potential use in treating fungal infections .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that compounds structurally related to 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one may exhibit selective toxicity towards cancer cell lines. For example, the evaluation of similar thiazolopyridine derivatives revealed promising cytotoxic effects on various cancer cell lines .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), FTIR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table: Synthesis Methods Overview

MethodDescriptionYield (%)
Method AReaction of picolinohydrazide with unsymmetrical anhydrides70%
Method BCondensation reactions involving pyridine derivatives65%

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. These studies help elucidate the compound's mechanism of action and optimize its structure for enhanced efficacy against specific targets .

Case Studies

Several case studies have highlighted the compound's potential in drug development:

  • A study demonstrated that oxadiazole derivatives exhibited strong binding affinities towards bacterial DNA gyrase and MurD enzymes, indicating their potential as antimicrobial agents .
  • Another investigation into similar compounds revealed significant interactions with protein targets involved in cancer progression, suggesting avenues for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit the activity of certain kinases or bind to DNA, affecting gene expression.

    Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and luminescence properties of the material.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylbenzyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
  • 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-triazol-5-yl)pyridin-2(1H)-one
  • 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,3,4-oxadiazol-5-yl)pyridin-2(1H)-one

Uniqueness

1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Its combination of a pyridinone core with an oxadiazole ring and a methylbenzyl substituent makes it particularly versatile in various applications, from medicinal chemistry to materials science.

Biological Activity

The compound 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 81386-30-3

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to our target compound showed IC₅₀ values ranging from 0.37 μM to 3.5 μM against breast cancer cells (MDA-MB-468) and other tumor lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (μM)
Compound AMDA-MB-4680.37
Compound BHeLa0.60
Target CompoundVarious LinesTBD

Enzyme Inhibition

The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation. Specifically, oxadiazole derivatives have demonstrated inhibitory effects on:

  • Histone Deacetylases (HDACs) : Important for regulating gene expression in cancer cells.
  • Carbonic Anhydrase (CA) : Involved in pH regulation and tumor growth.

These activities suggest potential therapeutic applications in oncology and anti-inflammatory treatments .

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have exhibited:

  • Antibacterial and Antifungal Activities : Effective against various pathogens.
  • Antiparasitic Effects : Showing promise in treating diseases caused by parasites .

Case Studies

A notable study evaluated the efficacy of a series of oxadiazole derivatives, including our target compound. The results indicated that modifications to the oxadiazole ring significantly enhanced biological activity. For example, the introduction of specific substituents on the phenyl rings improved potency against cancer cell lines .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as:

  • Proteins involved in apoptosis : Inducing programmed cell death in cancer cells.
  • Receptors related to inflammation : Modulating immune responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methylbenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and what are their respective yields and challenges?

  • Methodological Answer : The synthesis typically involves cyclization and coupling reactions. For the 1,2,4-oxadiazole moiety, a common approach is the reaction of amidoximes with activated carboxylic acid derivatives under microwave-assisted conditions, achieving yields of 60–75% . The pyridin-2(1H)-one core can be functionalized via alkylation using 3-methylbenzyl bromide in the presence of a base like K₂CO₃. Key challenges include regioselectivity in oxadiazole formation and purification of intermediates. Parallel synthesis protocols from analogous heterocyclic systems (e.g., imidazo-pyridines) suggest optimizing reaction temperatures (80–120°C) and using Pd catalysts for cross-coupling steps .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons of p-tolyl at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₀N₃O₂ requires m/z 366.1556) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm, ensuring ≥95% purity .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of the 1,2,4-oxadiazole moiety in this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 12–24 h conventionally) and improves yields by 15–20% .
  • Catalyst Screening : Use HOBt/DCC coupling agents to activate amidoximes, minimizing side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .

Q. How do variations in the substituents (e.g., p-tolyl vs. other aryl groups) affect the compound's bioactivity, and what methodological approaches are used to establish structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Workflow :

Synthetic Analogs : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to active sites .

  • Key Finding : p-Tolyl enhances hydrophobic interactions in enzyme pockets, increasing potency by 30% compared to unsubstituted phenyl .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Data Normalization : Use internal standards (e.g., reference inhibitors) to calibrate activity measurements .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting results across datasets .

Q. What experimental designs are recommended to evaluate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 h; analyze degradation products via LC-MS .
  • Thermal Stability : Heat samples at 40–80°C for 48 h; monitor decomposition using TGA/DSC .
  • Outcome : Pyridin-2(1H)-one derivatives show instability at pH >10, requiring storage at 4°C in dark .

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are essential?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to receptors (e.g., PARP1). Key parameters: Glide XP scoring and MM/GBSA binding energy .
  • Validation : Compare predicted binding poses with X-ray crystallography data (e.g., PDB ID 3K1 for analogous inhibitors) .

Environmental and Theoretical Frameworks

Q. What methodologies assess the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer :

  • OECD 307 Guideline : Conduct soil/water biodegradation tests under aerobic conditions (28 days). Measure half-life (t₁/₂) via LC-MS quantification .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate ecological risks .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodological Answer :

  • Conceptual Frameworks : Link reactivity to frontier molecular orbitals (FMO theory) using Gaussian09 at the B3LYP/6-31G* level .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁵N) to track oxadiazole formation pathways .

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